Piperidine-4-carbothioamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

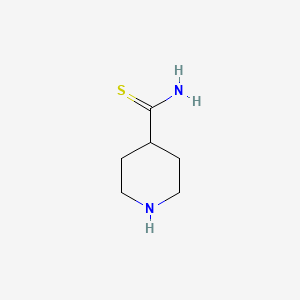

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

piperidine-4-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOBYAWHAIZPPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112401-09-9 | |

| Record name | Piperidine-4-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Piperidine-4-carbothioamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperidine-4-carbothioamide, a heterocyclic compound featuring a piperidine ring and a thioamide functional group, stands as a molecule of significant interest in medicinal chemistry and drug discovery. Its structural framework serves as a versatile scaffold for the development of novel therapeutic agents, demonstrating potential across a spectrum of biological targets. This technical guide provides a comprehensive exploration of the chemical properties and structural intricacies of this compound. We will delve into its synthesis, spectroscopic signature, physicochemical characteristics, and reactivity profile. This document is intended to be a valuable resource for researchers and scientists engaged in the design and development of piperidine-based pharmaceuticals.

Introduction: The Significance of the this compound Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, prized for its favorable pharmacokinetic properties and its ability to confer three-dimensional complexity. The introduction of a carbothioamide group at the 4-position of the piperidine ring imparts unique chemical characteristics, influencing its reactivity, hydrogen bonding capabilities, and potential for coordination with biological macromolecules.

This compound serves as a crucial intermediate in the synthesis of more complex molecules, notably thiazole derivatives through the Hantzsch thiazole synthesis. Furthermore, the structural analogy to piperidine-4-carboxamide, a class of compounds known to exhibit potent biological activities, including the inhibition of mycobacterial DNA gyrase, underscores the therapeutic potential of its thioamide counterpart. This guide aims to provide a detailed understanding of the fundamental chemical and structural properties of this compound, thereby facilitating its application in drug design and development.

Molecular Structure and Spectroscopic Characterization

The molecular formula of this compound is C₆H₁₂N₂S, with a molecular weight of 144.24 g/mol .

Caption: 2D Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound and its hydrochloride salt in DMSO-d₆.

Table 1: ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=S | - | 212.1 |

| CH (C4) | 2.50 (m) | 50.2 |

| CH₂ (C2, C6) | 2.94 (m), 2.43 (m) | 45.5 |

| CH₂ (C3, C5) | 1.58 (m) | 32.2 |

| NH | 2.30 (bs) | - |

| NH₂ | 9.31 (bs), 9.04 (bs) | - |

Table 2: ¹H and ¹³C NMR Data for this compound Hydrochloride

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=S | - | 209.8 |

| CH (C4) | 2.81 (m) | 45.7 |

| CH₂ (C2, C6) | 3.28 (m), 2.81 (m) | 42.5 |

| CH₂ (C3, C5) | 1.93 (m), 1.82 (m) | 28.2 |

| NH₂⁺ | 9.03 (bs), 3.40 (bs) | - |

| NH₂ | 9.49 (s), 9.37 (s) | - |

The downfield shift of the piperidine ring protons and carbons in the hydrochloride salt compared to the free base is consistent with the protonation of the piperidine nitrogen, which deshields the adjacent nuclei. The broad singlets observed for the NH and NH₂ protons are characteristic and are due to quadrupole broadening and exchange with the solvent.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (piperidine) | Stretching | 3300-3500 (weak) |

| N-H (thioamide) | Stretching | 3100-3300 (medium, broad) |

| C-H (alkane) | Stretching | 2850-2960 (strong) |

| C=S (thioamide) | Stretching | 1020-1250 (strong) |

| C-N (thioamide) | Stretching | 1250-1350 (medium) |

The presence of a strong absorption band in the 1020-1250 cm⁻¹ region would be a key indicator of the C=S bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 144. The fragmentation pattern would likely involve the loss of the thioamide group or cleavage of the piperidine ring.

Crystal Structure

To date, a publicly available crystal structure for this compound has not been reported. However, analysis of crystal structures of related piperidine derivatives reveals that the piperidine ring typically adopts a chair conformation to minimize steric strain. It is highly probable that this compound also exists in a chair conformation, with the carbothioamide group occupying an equatorial position to reduce 1,3-diaxial interactions. X-ray crystallography of synthesized this compound would be a crucial experiment to definitively determine its three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile. While extensive experimental data for this compound is limited, some key parameters can be predicted or inferred from related compounds.

Table 4: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂S | PubChem |

| Molecular Weight | 144.24 g/mol | PubChem |

| XlogP | -0.2 | PubChem (Predicted) |

| Topological Polar Surface Area | 70.1 Ų | PubChem (Predicted) |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| pKa | Not Reported | - |

| Solubility | Not Reported | - |

The negative XlogP value suggests that this compound is a relatively polar molecule, which is consistent with the presence of the amine and thioamide functional groups. The topological polar surface area (TPSA) is a useful parameter for predicting drug transport properties. A TPSA of 70.1 Ų suggests that the molecule may have moderate cell permeability.

Synthesis and Reactivity

The primary synthetic route to this compound involves the reaction of 4-cyanopiperidine with a source of sulfur.

Synthesis from 4-Cyanopiperidine

A common and efficient method for the synthesis of this compound is the reaction of 4-cyanopiperidine with hydrogen sulfide. This reaction is typically carried out in a suitable solvent, such as an alcohol, and may be facilitated by the presence of a base. A patented process describes the preparation of the hydrochloride salt by reacting 4-cyanopiperidine hydrochloride with hydrogen sulfide in the presence of a catalytic amount of a base.

Caption: Synthesis of this compound

An alternative approach for the synthesis of thioamides from their corresponding amides is the use of thionating agents such as Lawesson's reagent. This method could potentially be applied to convert piperidine-4-carboxamide to this compound.

Reactivity

The chemical reactivity of this compound is dictated by the functional groups present: the secondary amine of the piperidine ring and the primary thioamide.

-

N-Alkylation and N-Acylation: The piperidine nitrogen is nucleophilic and can readily undergo alkylation and acylation reactions to introduce substituents at the N1 position. This provides a straightforward method for generating a library of derivatives for structure-activity relationship (SAR) studies.

-

Thioamide Reactivity: The thioamide group is a versatile functional handle. The sulfur atom is nucleophilic and can react with electrophiles. The thioamide can also participate in various cyclization reactions.

-

Hantzsch Thiazole Synthesis: A key reaction of this compound is its use in the Hantzsch thiazole synthesis. In this reaction, the thioamide is condensed with an α-halocarbonyl compound to form a thiazole ring, a common scaffold in many biologically active molecules.

Caption: Hantzsch Thiazole Synthesis

Experimental Protocols

General Synthesis of this compound

Protocol:

-

In a sealed reaction vessel, dissolve 4-cyanopiperidine in a suitable solvent such as methanol or ethanol.

-

Add a base, for example, a catalytic amount of an amine base like di-n-butylamine.

-

Introduce hydrogen sulfide gas into the reaction mixture. The reaction is typically carried out under pressure.

-

Heat the reaction mixture and monitor its progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture and isolate the product. This may involve precipitation by adding a non-solvent or by concentrating the reaction mixture followed by crystallization.

-

The crude product can be purified by recrystallization or column chromatography.

Note: This is a general procedure, and specific reaction conditions such as temperature, pressure, reaction time, and the choice of base and solvent may need to be optimized.

Conclusion and Future Perspectives

This compound is a valuable building block in medicinal chemistry with significant potential for the development of novel therapeutics. Its synthesis is well-established, and its reactivity, particularly in the formation of thiazole derivatives, offers a pathway to a diverse range of complex molecules. While a comprehensive experimental characterization of its physicochemical properties and a definitive crystal structure are still needed, the available data and predictive models provide a solid foundation for its use in drug discovery programs. The structural similarity to biologically active piperidine-4-carboxamides suggests that this compound and its derivatives are promising candidates for screening against various biological targets, particularly in the areas of infectious diseases and oncology. Future research should focus on a more detailed experimental investigation of its properties and the exploration of its derivatization to build extensive libraries for biological screening.

Mechanism of Action of Piperidine-4-Carbothioamide Compounds

An In-Depth Technical Guide to the

Executive Summary

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] When functionalized to piperidine-4-carbothioamide, this scaffold presents a unique combination of structural rigidity and versatile chemical reactivity, primarily through its thioamide group. This guide elucidates the mechanisms of action for this class of compounds, focusing on two validated and potential primary targets of significant therapeutic relevance: bacterial DNA gyrase and metallo-β-lactamases (MBLs). We will explore the established inhibitory activity of the closely related piperidine-4-carboxamides against DNA gyrase and present a scientifically grounded hypothesis for the inhibition of MBLs by piperidine-4-carbothioamides, driven by the metal-chelating properties of the thioamide functional group. This document provides a comprehensive overview of the molecular interactions, the experimental methodologies required for validation, and the structure-activity relationships that guide future drug development efforts.

Primary Mechanism: Inhibition of Bacterial DNA Gyrase

A significant body of research has identified bacterial DNA gyrase as a key target for piperidine-based compounds, specifically the piperidine-4-carboxamide (P4C) class.[2] These findings provide a strong foundation for understanding the primary mechanism of action for the corresponding carbothioamides.

1.1 The Role of DNA Gyrase in Bacterial Survival

DNA gyrase is an essential bacterial enzyme, a type II topoisomerase, that introduces negative supercoils into DNA. This process is critical for managing DNA topology during replication, transcription, and repair. By creating transient double-stranded breaks and passing another segment of DNA through the break, it resolves topological stress, making it an ideal and validated target for antibacterial agents.[3]

1.2 Evidence of Piperidine-4-Carboxamides as Novel DNA Gyrase Inhibitors

Extensive studies on the bacterium Mycobacterium abscessus, a notoriously difficult-to-treat opportunistic pathogen, have pinpointed DNA gyrase as the molecular target of P4Cs.[3][4]

-

Target Identification: Spontaneous resistance to P4C compounds emerged in M. abscessus at a frequency of approximately 10⁻⁸ per CFU. Genetic mapping of these resistant mutants consistently revealed mutations in the gyrA and gyrB genes, which encode the subunits of the DNA gyrase enzyme.[3][5]

-

Biochemical Validation: Enzyme assays using recombinant M. abscessus DNA gyrase confirmed that P4Cs inhibit the supercoiling activity of the wild-type enzyme but have no effect on the mutant enzyme isolated from resistant strains.[2][3]

-

Mechanism of Poisoning: P4Cs function as DNA gyrase "poisons." Rather than simply blocking the active site, they stabilize the transient complex formed between the gyrase and the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-stranded breaks. This DNA damage triggers the bacterial SOS response, evidenced by the induction of the recA promoter in reporter strains.[3][6] This mode of action classifies P4Cs as a novel structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[4]

1.3 Structure-Activity Relationship (SAR) and Lead Optimization

Systematic chemical modification of the P4C scaffold has yielded compounds with significantly enhanced potency. The parent hit, MMV688844 (referred to as 844 ), served as the starting point for optimization.[4]

Table 1: SAR of Piperidine-4-Carboxamide (P4C) Analogues against M. abscessus

| Compound ID | Modification on Phenyl Moiety | MIC (μM) | DNA Gyrase IC₅₀ (μM) | Reference |

| 844 | Unsubstituted | ~15 | Not Reported | [4] |

| 844-TFM | 4-Trifluoromethyl (CF₃) | 1.5 | 1.5 | [4] |

| 9f | 3-Trifluoromethyl (CF₃) | 12.5 | Not Reported | [4] |

| 5l | Optimized Naphthyridine Core | ~0.75 | Not Reported | [4] |

| 5r | Optimized Naphthyridine Core | ~0.75 | Not Reported | [4] |

The data clearly indicates that substitution at the 4-position of the terminal phenyl ring is critical for potency. The addition of a trifluoromethyl group in 844-TFM resulted in a nearly 10-fold increase in both whole-cell activity (MIC) and direct enzyme inhibition (IC₅₀).[4] Further optimization of other parts of the molecule, such as the naphthyridine core, led to analogues like 5l and 5r with even greater potency against a range of nontuberculous mycobacteria.[4]

1.4 Visualizing the Mechanism: DNA Gyrase Inhibition

The following diagram illustrates the mechanism by which P4C compounds induce bacterial cell death.

Caption: P4C compounds poison DNA gyrase by stabilizing the cleavage complex, leading to DNA damage and cell death.

Potential Mechanism: Inhibition of Metallo-β-Lactamases (MBLs)

The rise of carbapenem-resistant bacteria, largely driven by the spread of metallo-β-lactamase (MBL) enzymes, poses a grave threat to global health.[7][8] The unique chemical nature of the carbothioamide moiety suggests a plausible and compelling mechanism of action against these critical targets.

2.1 The Role of MBLs in Antibiotic Resistance

MBLs are a class of zinc-dependent enzymes that effectively hydrolyze nearly all β-lactam antibiotics, including the last-resort carbapenems.[9][10] Unlike serine-β-lactamases, which use a serine residue for catalysis, MBLs utilize one or two zinc ions in their active site.[11] These ions coordinate and activate a water molecule, which then acts as a potent nucleophile to attack and cleave the amide bond in the β-lactam ring, rendering the antibiotic useless.[8] Prominent MBLs include NDM-1, VIM, and IMP types, which are often carried on mobile genetic elements, facilitating their rapid spread.[7]

2.2 Hypothesized Mechanism: Zinc Chelation by the Carbothioamide Moiety

The core of our hypothesis rests on the well-established principle of using metal-chelating groups to inhibit metalloenzymes. Many known MBL inhibitors function by binding to the catalytic zinc ions, thereby preventing substrate binding or catalysis.[6][11]

The this compound structure contains a thioamide group (-C(=S)NH-), which is an excellent zinc-binding pharmacophore. The sulfur and nitrogen atoms can act as a bidentate (two-toothed) ligand, coordinating with the zinc ion(s) in the MBL active site. This high-affinity interaction is expected to displace the catalytically essential, zinc-bound water molecule, effectively shutting down the enzyme's hydrolytic activity. By inactivating the MBL, the compound can restore the efficacy of a co-administered β-lactam antibiotic.

2.3 Visualizing the Mechanism: MBL Inhibition

The diagram below illustrates the proposed zinc chelation mechanism within the MBL active site.

Caption: The carbothioamide group is hypothesized to chelate the catalytic zinc ions, displacing water and inactivating the MBL enzyme.

A Guide to Mechanistic Elucidation: Experimental Protocols

Validating the proposed mechanisms of action requires a systematic and multi-faceted experimental approach. This section outlines the key methodologies, emphasizing the rationale behind each step.

3.1 Workflow for Target Identification and Validation

This workflow provides a logical progression from an initial bioactive "hit" compound to a fully characterized inhibitor with a confirmed mechanism of action.

Caption: A systematic workflow for identifying the molecular target of a novel antimicrobial compound.

3.2 Key Experimental Protocols

-

Objective: To quantify the direct inhibitory effect of a compound on DNA gyrase enzymatic activity.

-

Principle: DNA gyrase converts relaxed circular plasmid DNA into its negatively supercoiled form in an ATP-dependent manner. This topological change can be visualized by agarose gel electrophoresis, as the supercoiled form migrates faster than the relaxed form.

-

Methodology:

-

Reaction Setup: Prepare reaction mixtures containing a fixed amount of recombinant DNA gyrase, relaxed plasmid DNA (e.g., pBR322), and ATP in a suitable assay buffer.

-

Inhibitor Addition: Add the test compound (this compound derivative) at a range of concentrations. Include a positive control (e.g., moxifloxacin) and a negative control (DMSO vehicle).

-

Incubation: Incubate the reactions at 37°C for 1 hour to allow the enzymatic reaction to proceed.

-

Reaction Quenching: Stop the reaction by adding a solution containing a protein denaturant (e.g., SDS) and a DNA loading dye.

-

Electrophoresis: Load the samples onto a 1% agarose gel and run the electrophoresis until adequate separation of relaxed and supercoiled DNA is achieved.

-

Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide), visualize under UV light, and quantify the band intensities. The IC₅₀ is the concentration of the compound that inhibits the supercoiling activity by 50%.

-

-

Causality: This assay provides direct evidence that the compound interferes with the enzyme's catalytic function. Performing the assay with both wild-type and resistant mutant enzymes is crucial to validate that the observed inhibition is the cause of the antibacterial activity.[4]

-

Objective: To measure the inhibition of MBL activity and determine the potency (IC₅₀) of the test compound.

-

Principle: The assay uses a chromogenic or fluorogenic β-lactam substrate that releases a colored or fluorescent product upon hydrolysis by the MBL. The rate of product formation is directly proportional to enzyme activity. Nitrocefin is a common chromogenic substrate that changes from yellow to red upon cleavage.[12]

-

Methodology:

-

Reaction Setup: In a 96-well plate, add assay buffer (e.g., HEPES with ZnSO₄) and a fixed concentration of recombinant MBL enzyme (e.g., NDM-1).

-

Inhibitor Addition: Add the test compound across a range of concentrations and pre-incubate with the enzyme for a set period (e.g., 15 minutes) to allow for binding.

-

Initiate Reaction: Add the nitrocefin substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 495 nm over time.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Causality: This assay directly quantifies the compound's effect on the target enzyme's catalytic power. A low IC₅₀ value indicates a potent inhibitor. To confirm the zinc chelation mechanism, the assay can be repeated in buffers with varying zinc concentrations; a chelating inhibitor's potency will typically decrease as the external zinc concentration increases.

-

Objective: To determine if an MBL inhibitor acts synergistically with a β-lactam antibiotic against a resistant bacterial strain.

-

Principle: The assay measures the Minimum Inhibitory Concentration (MIC) of an antibiotic in the presence of varying concentrations of the inhibitor. Synergy is observed when the combination of the two agents is more effective than the sum of their individual effects.

-

Methodology:

-

Plate Setup: In a 96-well microtiter plate, prepare a two-dimensional serial dilution. Dilute the β-lactam antibiotic (e.g., meropenem) horizontally and the MBL inhibitor (this compound) vertically.

-

Inoculation: Inoculate each well with a standardized suspension of the MBL-producing bacteria (e.g., NDM-1-producing E. coli).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Analysis: Determine the MIC for each combination by visual inspection of turbidity. Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combo / MIC of drug A alone) + (MIC of drug B in combo / MIC of drug B alone).

-

Interpretation: A FICI value of ≤ 0.5 is indicative of synergy, meaning the inhibitor successfully restores the antibiotic's activity.[13]

-

-

Causality: This cellular-level assay provides strong evidence that the compound's mechanism of action is the inhibition of the resistance enzyme, leading to a therapeutically relevant outcome.

Conclusion and Future Directions

The this compound scaffold represents a promising and versatile platform for the development of novel anti-infective agents. The established mechanism of the closely related carboxamides as potent inhibitors of bacterial DNA gyrase provides a clear path for optimization against pathogens like M. abscessus. Furthermore, the inherent zinc-chelating potential of the carbothioamide moiety presents a compelling, albeit currently hypothesized, mechanism for combating antibiotic resistance through the inhibition of metallo-β-lactamases.

Future research should focus on a dual-pronged approach:

-

Synthesis and SAR for DNA Gyrase: Synthesize this compound analogues and evaluate them in DNA gyrase supercoiling assays to determine if the sulfur-for-oxygen substitution enhances potency or alters the pharmacological profile.

-

Validation of MBL Inhibition: Systematically screen a library of piperidine-4-carbothioamides against a panel of clinically relevant MBLs (NDM-1, VIM-2, IMP-1). Promising hits must be validated through synergy and time-kill assays to confirm their potential to restore the efficacy of last-resort antibiotics.

By pursuing these parallel research avenues, the full therapeutic potential of the this compound class can be unlocked, potentially delivering next-generation solutions to combat both intrinsically difficult-to-treat bacteria and the growing crisis of antibiotic resistance.

References

- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Piperidine-4-Carboxamides Target DNA Gyrase in Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Enzyme Inhibitors: The Best Strategy to Tackle Superbug NDM-1 and Its Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metallo-β-lactamase structure and function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02490C [pubs.rsc.org]

The Therapeutic Potential of Piperidine-4-carbothioamide: A Technical Guide for Drug Discovery Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1] This guide delves into the burgeoning therapeutic potential of a specific, yet underexplored derivative: piperidine-4-carbothioamide. While its direct biological activity is an emerging area of investigation, its structural analogs and derivatives have demonstrated significant promise across diverse therapeutic landscapes, including oncology, infectious diseases, and neurodegenerative disorders. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, known biological activities, and prospective therapeutic applications of the this compound core. We will explore the causal relationships behind experimental designs, present detailed protocols for synthesis and evaluation, and visualize key pathways and workflows to empower further research and development in this promising chemical space.

Introduction: The Piperidine Scaffold and the Significance of the Carbothioamide Moiety

The piperidine ring is a privileged structure in drug discovery, prized for its synthetic accessibility and its ability to confer favorable physicochemical properties to bioactive molecules.[2][3] Its three-dimensional nature allows for precise spatial orientation of functional groups, enhancing interactions with biological targets.[3] The introduction of a carbothioamide group at the 4-position of the piperidine ring creates a versatile pharmacophore with a unique electronic and steric profile. The thioamide functional group, a bioisostere of the more common amide, can offer advantages such as increased metabolic stability and altered hydrogen bonding capacity, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.[4]

While extensive research has focused on piperidine-4-carboxamide derivatives, the corresponding carbothioamides represent a logical and compelling next step for exploration.[4] The replacement of a carboxamide with a carbothioamide has been shown in some contexts to significantly boost antiproliferative activity, highlighting the potential of this structural modification.[4] This guide will synthesize the current knowledge on this compound and its analogs, providing a solid foundation for future drug discovery efforts.

Synthesis of the this compound Core and its Derivatives

The synthesis of this compound and its derivatives is a critical first step in exploring their therapeutic potential. The core scaffold is typically prepared from readily available starting materials, with subsequent modifications allowing for the creation of diverse chemical libraries.

Synthesis of this compound Hydrochloride

A common and efficient method for the preparation of the parent compound, this compound hydrochloride, involves the reaction of 4-cyanopiperidine hydrochloride with hydrogen sulfide in the presence of a catalytic amount of base.[5]

Experimental Protocol: Synthesis of this compound Hydrochloride [5]

Materials:

-

4-Cyanopiperidine hydrochloride

-

Hydrogen sulfide (gas)

-

Pyridine (or other suitable base)

-

Ethanol (or other suitable solvent)

-

Closed reaction vessel

Procedure:

-

Dissolve 4-cyanopiperidine hydrochloride in a suitable solvent, such as ethanol, within a closed reaction vessel.

-

Add a catalytic amount of a base, typically between 1% and 5% molar equivalent, to the solution. Pyridine is a commonly used base for this reaction.[5]

-

Introduce gaseous hydrogen sulfide into the reaction vessel. The internal pressure should be monitored and maintained within a range of 0 to 10 bar.[6]

-

Stir the reaction mixture at a controlled temperature (e.g., 40-60°C) for a sufficient duration to ensure complete reaction. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion of the reaction, cool the mixture and filter the resulting solid product.

-

Wash the filtered solid with a small amount of cold ethanol to remove any unreacted starting materials or byproducts.

-

Dry the product under reduced pressure to yield this compound hydrochloride.

Characterization:

-

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of N-Substituted this compound Derivatives

The nitrogen atom of the piperidine ring and the nitrogen of the carbothioamide group provide two key points for chemical modification, allowing for the synthesis of a wide array of derivatives.

dot

Caption: Synthetic routes to N-substituted this compound derivatives.

Experimental Protocol: Synthesis of N-(Aryl/Alkyl)-piperidine-4-carbothioamides

Materials:

-

This compound

-

Appropriate alkyl halide or acyl chloride

-

A suitable base (e.g., triethylamine, diisopropylethylamine)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

-

Dissolve this compound in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base to the solution to act as a proton scavenger.

-

Slowly add the desired alkyl halide or acyl chloride to the reaction mixture at a controlled temperature (often 0°C to room temperature).

-

Allow the reaction to proceed until completion, monitoring by TLC or HPLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.

Therapeutic Potential and Mechanisms of Action

The therapeutic potential of this compound and its analogs spans several key areas, primarily driven by their ability to act as enzyme inhibitors.[4] While direct biological data on the parent compound is limited, the activities of its derivatives and closely related structures provide strong rationale for its investigation in oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

The carbothioamide moiety is present in a number of compounds with demonstrated anticancer properties.[7] Derivatives of piperidine have also been extensively investigated as anticancer agents, targeting various signaling pathways involved in tumor cell proliferation and survival.[8]

Putative Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway and a well-established target for cancer chemotherapy.[9] A recent study investigated a series of 4-piperidine-based thiosemicarbazones, which share a similar structural framework with this compound derivatives, as DHFR inhibitors. The synthesized compounds exhibited potent inhibition of DHFR, with IC50 values in the micromolar range.[9]

dot

Caption: Putative mechanism of DHFR inhibition by this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, PC-3)[10]

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivatives in complete culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

-

Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the wells at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

| Compound Class | Target/Activity | Cell Line(s) | IC50 Value | Reference |

| Pyridine Carbothioamides | Tubulin Polymerization Inhibition | PC-3 (Prostate Cancer) | 1.1 µM - 1.4 µM | [10] |

| Piperidine-based Thiosemicarbazones | DHFR Inhibition | - | 13.70 ± 0.25 µM to 47.30 ± 0.86 µM | [9] |

| Carbothioamide/Carboxamide Pyrazolines | Cytotoxicity | MCF-7 (Breast Cancer) | 0.08 µM | [7] |

Table 1: Anticancer Activity of Carbothioamide-Containing Compounds

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Piperidine derivatives have been explored for their antibacterial and antifungal properties.[11] Specifically, piperidin-4-one derivatives containing a thiosemicarbazone moiety have demonstrated notable antimicrobial activity.[6]

Potential Mechanism of Action: DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[5] Piperidine-4-carboxamides have been identified as a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus.[12] Given the structural similarity, it is plausible that this compound derivatives could also exhibit inhibitory activity against this enzyme.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[6]

-

Fungal strains (e.g., Candida albicans)[6]

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

This compound derivatives dissolved in DMSO

-

96-well microplates

-

Standard antimicrobial agents (e.g., ampicillin, terbinafine)[6]

Procedure:

-

Prepare a standardized inoculum of the test microorganism in the appropriate broth medium.

-

Prepare serial twofold dilutions of the this compound derivatives in the broth medium in a 96-well microplate.

-

Add the microbial inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (broth medium only).

-

Incubate the microplates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

After incubation, visually inspect the plates for microbial growth (turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

| Compound Class | Microorganism | MIC Value (µg/mL) | Reference |

| Piperidine/Pyrrolidine Substituted Halogenobenzenes | Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, Candida albicans | 32-512 | [11] |

| Piperidin-4-one Thiosemicarbazones | Staphylococcus aureus, E. coli, Bacillus subtilis | Good activity compared to ampicillin | [6] |

Table 2: Antimicrobial Activity of Piperidine Derivatives

Neuroprotective Potential

Piperidine-based structures are well-established pharmacophores in drugs targeting the central nervous system.[13] A key strategy in the management of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[2] While direct studies on this compound are limited, related piperidine derivatives have been explored as potent cholinesterase inhibitors.[2]

dot

Caption: Mechanism of action of piperidine-based cholinesterase inhibitors.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method) [2]

Principle: This colorimetric assay measures the activity of cholinesterases based on the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, which is quantified by measuring the absorbance at 412 nm.[2]

Materials:

-

Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

This compound derivatives dissolved in a suitable solvent

-

96-well microplates

-

Microplate reader

Procedure:

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the enzyme solution (AChE or BChE) to each well and incubate for a short period to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate (ATCI or BTCI) to each well.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) and Future Perspectives

While a comprehensive SAR for this compound is yet to be established, insights can be drawn from related series. For piperidine-3-carboxamide derivatives investigated for antimelanoma activity, the piperidine-3-carboxamide moiety was found to be crucial, with the regioisomeric 4-carboxamide being inactive.[4] This highlights the importance of the substitution pattern on the piperidine ring.

Future research should focus on:

-

Systematic derivatization: Synthesizing and evaluating libraries of N-substituted piperidine-4-carbothioamides to establish clear SAR.

-

Target identification: Elucidating the specific molecular targets of active compounds to understand their mechanisms of action.

-

In vivo studies: Progressing potent and selective compounds to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.

-

Exploration of new therapeutic areas: Given the versatility of the piperidine scaffold, investigating the potential of these derivatives in other diseases is warranted.

Conclusion

This compound represents a promising, yet relatively unexplored scaffold in drug discovery. The established biological activities of its derivatives and structural analogs in oncology, infectious diseases, and neurodegenerative disorders provide a strong impetus for further investigation. This technical guide has provided a comprehensive overview of the synthesis, potential mechanisms of action, and key experimental protocols to facilitate and inspire future research into the therapeutic potential of this versatile chemical entity. The systematic exploration of the chemical space around the this compound core holds significant promise for the development of novel and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. This compound | 112401-09-9 | Benchchem [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

The Strategic Synthesis of Thiazole Derivatives from Piperidine-4-carbothioamide: A Technical Guide for Medicinal Chemists

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] When coupled with a piperidine moiety, the resulting derivatives exhibit a broad spectrum of biological activities, from potent antifungal properties to promising anticancer and anti-inflammatory effects.[4][5] This in-depth technical guide provides a comprehensive overview of the synthesis of thiazole derivatives using piperidine-4-carbothioamide as a key precursor. We will delve into the foundational Hantzsch thiazole synthesis, offering a detailed, field-proven protocol, mechanistic insights, and a discussion of the critical parameters that ensure a successful and efficient reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthetic route for the creation of novel therapeutic candidates.

Introduction: The Piperidine-Thiazole Scaffold - A Privileged Motif in Drug Discovery

The fusion of a piperidine ring with a thiazole core creates a molecular scaffold of significant interest in modern drug discovery. The piperidine unit, a ubiquitous feature in many natural products and synthetic drugs, often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability. The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a versatile pharmacophore known to engage in a variety of biological interactions.[1][2]

The resulting piperidinyl-thiazole derivatives have demonstrated a remarkable range of biological activities, including:

-

Antifungal Agents: The fungicide Oxathiapiprolin, a piperidinyl thiazole isoxazoline, is a prime example of the commercial success of this scaffold in agrochemicals.[4][6]

-

Anticancer Agents: Numerous studies have highlighted the potential of thiazole derivatives as antineoplastic agents.[5]

-

Anti-inflammatory and Analgesic Properties: The thiazole nucleus is a key component in several anti-inflammatory and analgesic compounds.[5]

Given the therapeutic potential of this structural class, a robust and versatile synthetic methodology is paramount. This guide focuses on the utilization of this compound as a readily accessible precursor for the construction of diverse 2-(piperidin-4-yl)thiazole derivatives.

The Precursor: Synthesis of this compound

A reliable synthesis of the starting material is the first critical step in any synthetic campaign. This compound can be efficiently prepared from 4-cyanopiperidine hydrochloride. A patented industrial process provides a high-yield method for this conversion.[7]

Experimental Protocol: Synthesis of this compound Hydrochloride[8]

Materials:

-

4-cyanopiperidine hydrochloride

-

Ethanol

-

Triethylamine (catalytic amount)

-

Hydrogen sulfide gas

-

Nitrogen gas

Procedure:

-

In a pressure reactor, combine 4-cyanopiperidine hydrochloride (1.0 eq) and a catalytic amount of triethylamine (e.g., 5 mol%) in ethanol.

-

Heat the mixture to 60°C.

-

Introduce hydrogen sulfide gas into the reactor to maintain a constant pressure (e.g., 4 bar).

-

After a set period (e.g., 5 hours), stop the introduction of hydrogen sulfide and continue stirring the reaction mixture at 60°C for an additional 12 hours.

-

Cool the reaction mixture to 20°C and carefully vent any excess hydrogen sulfide through a scrubber (e.g., chlorine bleach solution).

-

Further cool the mixture to 10°C and purge the reactor with nitrogen.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol and dry under reduced pressure to yield this compound hydrochloride.

Data Presentation: Influence of Base on Yield

| Base (5 mol%) | Yield (%) |

| Triethylamine | 91 |

| Di-n-butylamine | 92 |

| n-Butylamine | 73 |

| 3-Picoline | 66 |

| No Base | 0 |

Data adapted from patent WO2016139165A1.[7]

The Core Reaction: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of the thiazole ring.[8][9] The reaction involves the condensation of a thioamide with an α-haloketone. In our case, this compound serves as the thioamide component.

Reaction Workflow Diagram

Caption: General Workflow for Hantzsch Thiazole Synthesis.

Experimental Protocol: Synthesis of 2-(Piperidin-4-yl)-4-phenylthiazole

This protocol is adapted from established procedures for Hantzsch thiazole synthesis.

Materials:

-

This compound hydrochloride

-

2-Bromoacetophenone (or other α-haloketone)

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

Procedure:

-

Suspend this compound hydrochloride (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add sodium bicarbonate (1.1 eq) to neutralize the hydrochloride and liberate the free base in situ.

-

Add the α-haloketone (e.g., 2-bromoacetophenone, 1.0 eq) to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the desired 2-(piperidin-4-yl)-4-phenylthiazole.

Mechanistic Insights: The Chemistry Behind the Cyclization

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack and subsequent cyclization.

Reaction Mechanism Diagram

Caption: Mechanism of Hantzsch Thiazole Synthesis.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.

-

Base: The use of a mild base like sodium bicarbonate is crucial when starting from the hydrochloride salt of the thioamide to generate the nucleophilic free base. In reactions with the free thioamide, a base may not be necessary, although it can facilitate the reaction by neutralizing the hydrogen halide formed as a byproduct.

-

α-Haloketone: The reactivity of the α-haloketone is a key factor. α-Bromoketones are generally more reactive than α-chloroketones. A wide variety of α-haloketones can be employed, allowing for the synthesis of a diverse library of 4-substituted thiazole derivatives.[10][11]

Applications and Future Directions

The piperidine-thiazole scaffold is a fertile ground for the development of new therapeutic agents. The synthetic methodology outlined in this guide provides a straightforward and efficient route to a wide array of derivatives.

Key Application Areas:

-

Drug Discovery: The synthesized compounds can be screened for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

-

Agrochemicals: As demonstrated by the success of Oxathiapiprolin, this class of compounds holds significant potential in the development of novel fungicides and other crop protection agents.[4][6]

-

Materials Science: Thiazole-containing compounds can also find applications in materials science, for example, as components of organic electronic materials.

Future work in this area could focus on the development of one-pot or flow-chemistry-based approaches to the Hantzsch synthesis to further enhance efficiency and scalability. Additionally, the exploration of a broader range of α-haloketones and the functionalization of the piperidine ring will undoubtedly lead to the discovery of novel compounds with enhanced biological activity.

Conclusion

This compound is a valuable and readily accessible precursor for the synthesis of a diverse range of 2-(piperidin-4-yl)thiazole derivatives. The Hantzsch thiazole synthesis provides a robust and versatile platform for the construction of this privileged scaffold. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently generate libraries of novel compounds for evaluation in drug discovery and other applications. This guide provides the necessary foundational knowledge and practical protocols to empower scientists in their pursuit of innovative molecular solutions.

References

- 1. archives.ijper.org [archives.ijper.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2016139165A1 - Process for preparing this compound hydrochloride - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides [organic-chemistry.org]

The Ascending Trajectory of Piperidine-4-carbothioamides: A Deep Dive into Pharmacophore Modeling and Structure-Activity Relationships for Drug Discovery

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone of modern drug discovery, prized for its synthetic accessibility and its ability to confer favorable physicochemical properties to bioactive molecules.[1] This six-membered nitrogen-containing heterocycle is a prevalent scaffold in a multitude of FDA-approved drugs and natural products, valued for its capacity to introduce a three-dimensional character that can enhance binding to biological targets. When functionalized at the 4-position with a carbothioamide group, the resulting piperidine-4-carbothioamide core serves as a versatile template for chemical modification, opening avenues for the development of novel therapeutics.[1]

This technical guide provides an in-depth exploration of the pharmacophore of this compound derivatives. While much of the foundational research has been conducted on the closely related piperidine-4-carboxamides, the substitution of the amide's oxygen with sulfur to form a thioamide often enhances potency, modulates pharmacokinetic properties, and can overcome resistance mechanisms.[1] We will, therefore, leverage the extensive structure-activity relationship (SAR) data from carboxamide analogs to build a predictive pharmacophore model for their carbothioamide counterparts—a common and effective strategy in lead optimization. This guide will delve into the key structural features governing biological activity, present detailed experimental and computational protocols for pharmacophore validation, and offer insights into the design of next-generation inhibitors based on this promising scaffold.

The Core Pharmacophore Hypothesis for this compound Derivatives

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For the this compound scaffold, a general pharmacophore hypothesis can be constructed based on extensive SAR studies of its analogs targeting a variety of enzymes and receptors, including Anaplastic Lymphoma Kinase (ALK), DNA gyrase, and various G-protein coupled receptors.[2][3][4]

The proposed pharmacophore model consists of the following key features:

-

A Basic Nitrogen Atom: The nitrogen atom within the piperidine ring is typically protonated at physiological pH. This positively charged center can form crucial ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate or glutamate) in the active site of the target protein. Its position is a critical anchor point for the molecule.[4]

-

A Hydrogen Bond Donor/Acceptor Region: The carbothioamide moiety (-C(=S)NHR) is a potent hydrogen bonding group. The nitrogen atom can act as a hydrogen bond donor, while the sulfur atom, with its lone pairs of electrons, serves as a hydrogen bond acceptor. This dual nature allows for specific and strong interactions with the protein backbone or side chains.

-

A Hydrophobic/Aromatic Region (R1): This region is typically occupied by a substituent on the piperidine nitrogen. Often, this is an aryl or substituted aryl group that engages in hydrophobic or aromatic (e.g., pi-pi stacking) interactions within a hydrophobic pocket of the target. The nature and substitution pattern of this group are key determinants of potency and selectivity.

-

A Variable Substituent Region (R2): This region corresponds to the substituent on the carbothioamide nitrogen. This part of the molecule can be modified to explore additional binding pockets, improve pharmacokinetic properties, or fine-tune the electronic nature of the thioamide group.

Below is a visual representation of this generalized pharmacophore model.

Caption: Generalized pharmacophore model for this compound derivatives.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent biological activity. The following table summarizes key SAR findings extrapolated from studies on piperidine-4-carboxamide analogs, which serve as a valuable predictive tool.

| Moiety | Modification | Observation | Implication for Pharmacophore | Reference |

| Piperidine Ring | Isomers (e.g., piperidine-3-carboxamide) | Often results in a significant loss or complete abolition of activity. | The 4-position substitution is critical for the correct spatial orientation of functional groups. | [5] |

| Ring size (e.g., pyrrolidine, azetidine) | Smaller rings generally lead to decreased activity. | The six-membered piperidine ring provides the optimal geometry for target binding. | [5] | |

| Piperidine Nitrogen (N1) | Introduction of aryl or heteroaryl groups (R1) | Generally essential for high potency. Substituents on the aryl ring can fine-tune activity. | Confirms the presence of a hydrophobic/aromatic pocket in the target's active site. | [5] |

| Carboxamide/Carbothioamide | Replacement of amide with thioamide | Can enhance potency and improve metabolic stability. | The thioamide group is a key hydrogen bonding element and may offer superior interaction properties. | [1] |

| Amide/Thioamide Nitrogen (N2) | Substitution with various alkyl or aryl groups (R2) | The size and nature of the substituent can significantly impact activity. | This region likely interacts with a secondary binding pocket that can be exploited for improved affinity and selectivity. | [5] |

Experimental and Computational Validation of the Pharmacophore Model

Validating a pharmacophore hypothesis requires a synergistic approach, combining chemical synthesis, biological testing, and computational modeling. This iterative process allows for the refinement of the model and the rational design of more potent and selective compounds.

Workflow for Pharmacophore Model Development and Validation

The following diagram illustrates a typical workflow for developing and validating a pharmacophore model for a series of this compound derivatives.

Caption: Iterative workflow for pharmacophore model development and validation.

Detailed Experimental Protocol: Synthesis of an N-Aryl-Piperidine-4-carbothioamide Derivative

This protocol describes a general method for the synthesis of an N-substituted this compound, a crucial step in generating analogs to test the pharmacophore hypothesis.

Objective: To synthesize N-(aryl)-1-(aryl)-piperidine-4-carbothioamide.

Materials:

-

This compound hydrochloride

-

Aryl halide (e.g., 4-fluorobenzyl bromide)

-

Aryl isothiocyanate (e.g., phenyl isothiocyanate)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Procedure:

-

N-Alkylation/Arylation of the Piperidine Ring (Synthesis of Intermediate):

-

To a solution of this compound hydrochloride (1.0 eq) in DCM (10 mL/mmol) at 0 °C, add TEA (2.2 eq) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Add the aryl halide (e.g., 4-fluorobenzyl bromide, 1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the N-aryl-piperidine-4-carbothioamide intermediate.

-

-

Reaction with Isothiocyanate (if starting from a piperidine precursor without the thioamide):

-

Alternative starting point: To a solution of the corresponding N-aryl-piperidin-4-amine (1.0 eq) in a suitable solvent like ethanol, add the aryl isothiocyanate (1.1 eq).

-

Heat the reaction mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the mixture to room temperature. The product may precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, concentrate the solvent and purify by column chromatography.

-

Self-Validation and Causality:

-

Use of Base (TEA/DIPEA): The starting material is a hydrochloride salt. A base is required to neutralize the salt and free the piperidine nitrogen, making it nucleophilic for the reaction with the aryl halide. An excess is used to also quench the HBr formed during the reaction.

-

Solvent Choice: DCM is a good choice for many SN2 reactions as it is relatively non-polar and aprotic, preventing solvation of the nucleophile. DMF can be used for less reactive halides as its polar aprotic nature can accelerate the reaction.

-

Monitoring by TLC: This is a crucial step to ensure the reaction has gone to completion and to identify the formation of byproducts, ensuring the integrity of the process.

-

Purification: Column chromatography is essential to isolate the desired product from unreacted starting materials and byproducts, ensuring the purity of the compound for subsequent biological testing.

Detailed Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: Carbonic Anhydrase)

This protocol outlines a method to evaluate the inhibitory potential of newly synthesized this compound derivatives against a target enzyme, using carbonic anhydrase (CA) as an example.

Objective: To determine the IC₅₀ value of a test compound against human carbonic anhydrase II (hCA II).

Principle: This is a colorimetric assay that measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of 4-nitrophenyl acetate (NPA) to 4-nitrophenol, which is a yellow-colored product that can be quantified by measuring its absorbance at 400 nm. An inhibitor will reduce the rate of this reaction.

Materials:

-

Human carbonic anhydrase II (hCA II)

-

Tris-HCl buffer (pH 7.4)

-

4-Nitrophenyl acetate (NPA) as substrate

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Acetazolamide (a known CA inhibitor) as a positive control

-

96-well microplate

-

Microplate reader

Step-by-Step Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of hCA II in Tris-HCl buffer.

-

Prepare a stock solution of NPA in acetonitrile.

-

Prepare serial dilutions of the test compounds and the positive control (acetazolamide) in DMSO, and then dilute further in buffer. The final DMSO concentration in the well should be less than 1%.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add:

-

20 µL of Tris-HCl buffer.

-

20 µL of the test compound solution at various concentrations (or positive control, or buffer for the uninhibited control).

-

20 µL of the hCA II enzyme solution.

-

-

Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 140 µL of the NPA substrate solution to each well.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time graph) for each concentration.

-

Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of inhibited reaction / Rate of uninhibited control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Self-Validation and Causality:

-

Positive Control (Acetazolamide): Including a known inhibitor validates that the assay is working correctly and provides a benchmark for the potency of the test compounds.

-

Uninhibited Control: This well (containing enzyme and substrate but no inhibitor) represents 100% enzyme activity and is essential for calculating the percentage of inhibition.

-

Blank Control: Wells with buffer and substrate but no enzyme are used to correct for any non-enzymatic hydrolysis of the substrate.

-

Low DMSO Concentration: High concentrations of DMSO can inhibit enzyme activity, so keeping it below 1% is crucial for accurate results.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the design of novel therapeutic agents. The pharmacophore model presented in this guide—characterized by a basic piperidine nitrogen, a hydrogen-bonding thioamide group, and two variable regions for exploring hydrophobic and secondary binding pockets—provides a robust framework for rational drug design. The interplay between computational modeling and experimental validation is critical for refining this model and translating it into potent and selective lead compounds.

Future research should focus on synthesizing and testing a wider array of carbothioamide derivatives to build a more comprehensive SAR database specific to this moiety. Exploring diverse substituents at the R1 and R2 positions will be key to unlocking inhibitors for a broader range of biological targets. Furthermore, advanced computational techniques, such as molecular dynamics simulations, can provide deeper insights into the binding modes of these compounds and help predict their pharmacokinetic and toxicological profiles, ultimately accelerating their journey from the laboratory to the clinic.

References

- 1. This compound | 112401-09-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis - Arabian Journal of Chemistry [arabjchem.org]

- 4. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Piperidine-4-carbothioamide: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine-4-carbothioamide is a heterocyclic compound featuring a piperidine ring functionalized with a carbothioamide group at the 4-position. This molecule has garnered significant attention in medicinal chemistry and drug development, primarily serving as a versatile scaffold and key intermediate in the synthesis of more complex, biologically active molecules.[1][2] The presence of the piperidine moiety, a common structural motif in many pharmaceuticals, combined with the reactive thioamide group, makes it a valuable building block for creating diverse chemical libraries for drug screening.[3][4] This guide provides a comprehensive overview of this compound, including its fundamental chemical properties, detailed synthetic protocols, and its burgeoning applications in the landscape of modern drug discovery.

Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of this compound is essential for its effective handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 112401-09-9 | [1] |

| Molecular Formula | C₆H₁₂N₂S | [5] |

| Molecular Weight | 144.24 g/mol | [5][6] |

| Appearance | White to off-white solid | |

| IUPAC Name | This compound | [5] |

| SMILES | C1CNCCC1C(=S)N | [5] |

| InChIKey | LXOBYAWHAIZPPU-UHFFFAOYSA-N | [5] |

Synthesis of this compound

The efficient synthesis of this compound is crucial for its accessibility in research and development. A common and effective method involves the reaction of 4-cyanopiperidine with a sulfur source, such as hydrogen sulfide, often in the presence of a base.[2][6] This process can be optimized for high yield and purity.[2][6]

Logical Workflow for Synthesis

Caption: Synthesis workflow for this compound hydrochloride.

Detailed Experimental Protocol: Synthesis from 4-Cyanopiperidine

This protocol is adapted from established procedures for the synthesis of this compound hydrochloride from 4-cyanopiperidine hydrochloride.[2][6]

Materials:

-

4-Cyanopiperidine hydrochloride

-

Ethanol (or other suitable solvent)

-

Triethylamine (or other suitable base)

-

Hydrogen sulfide (H₂S) gas

-

Pressure reactor equipped with a stirrer and temperature control

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reactor Setup: In a pressure-rated reaction vessel, suspend or dissolve 4-cyanopiperidine hydrochloride in a suitable solvent, such as ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, like triethylamine, to the reaction mixture. The amount of base is typically between 1% and 5% relative to the starting material.[2]

-

Sulfidation: Seal the reactor and charge it with hydrogen sulfide gas to a designated pressure (e.g., 4 bar).

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60°C) and stir for several hours until the reaction is complete.[6] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: After the reaction is complete, cool the reactor to room temperature and safely vent the excess hydrogen sulfide gas in a well-ventilated fume hood.

-

Precipitation and Filtration: The product, this compound hydrochloride, will often precipitate out of the solution upon cooling.[6] Isolate the solid product by filtration.

-

Purification: Wash the isolated solid with a cold solvent to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product in a vacuum oven to obtain the final this compound hydrochloride.

Self-Validation: The purity of the final product should be confirmed by analytical methods such as NMR spectroscopy, mass spectrometry, and melting point analysis. High yields (often exceeding 90%) and high purity (above 99%) have been reported for this synthetic route.[6]

Applications in Drug Development

The true value of this compound lies in its role as a precursor for a wide range of biologically active compounds.[1][2] The piperidine scaffold is a privileged structure in medicinal chemistry, known for improving pharmacokinetic properties and providing a three-dimensional framework for interacting with biological targets.[3][4]

Enzyme Inhibition and Therapeutic Potential

Analogues derived from this compound have shown promise as inhibitors of various enzymes implicated in disease.[1]

-

Antimicrobial Agents: A significant area of research has focused on the development of piperidine-based compounds as antimicrobial agents. Notably, piperidine-4-carboxamides, which are structurally very similar to the carbothioamide, have been identified as a novel class of inhibitors targeting DNA gyrase in mycobacteria.[7][8] This is particularly relevant for treating infections caused by multidrug-resistant pathogens like Mycobacterium abscessus.[7][8] The mechanism involves the induction of DNA damage mediated by DNA gyrase, similar to fluoroquinolone antibiotics.[1] The thioamide group in this compound offers a potential avenue to enhance potency and overcome resistance mechanisms observed with amide-based drugs.[1]

-

Neurodegenerative Diseases: The piperidine-4-carboxamide scaffold has also been investigated for designing inhibitors of secretory glutaminyl cyclase (sQC).[9] Overexpression of sQC is linked to the formation of neurotoxic pyroglutamate amyloid-beta (pGlu-Aβ) in Alzheimer's disease.[9] By inhibiting sQC, these compounds can prevent the formation of pGlu-Aβ, presenting a potential therapeutic strategy for Alzheimer's.[9]

-

Anticancer Agents: The carbothioamide moiety, in general, has been incorporated into various heterocyclic scaffolds to develop potential anticancer agents.[10] These compounds can induce apoptosis in cancer cells and interact with DNA.[10] The this compound core provides a robust starting point for the synthesis of novel pyrazoline-based analogues with cytotoxic effects on various cancer cell lines.[10]